1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 333992-86-2
VCID: VC3042580
InChI: InChI=1S/C10H17N3O.2ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;;/h11H,3-7H2,1-2H3;2*1H
SMILES: CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl
Molecular Formula: C10H19Cl2N3O
Molecular Weight: 268.18 g/mol

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride

CAS No.: 333992-86-2

Cat. No.: VC3042580

Molecular Formula: C10H19Cl2N3O

Molecular Weight: 268.18 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride - 333992-86-2

Specification

CAS No. 333992-86-2
Molecular Formula C10H19Cl2N3O
Molecular Weight 268.18 g/mol
IUPAC Name 3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride
Standard InChI InChI=1S/C10H17N3O.2ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;;/h11H,3-7H2,1-2H3;2*1H
Standard InChI Key CDMFODORDMENTH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl
Canonical SMILES CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Properties

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride consists of a 3,5-dimethylisoxazole ring connected to a piperazine moiety via a methylene bridge, with the compound existing as a dihydrochloride salt. This structure combines the heterocyclic properties of both isoxazole and piperazine rings, creating a versatile chemical scaffold.

Physical and Chemical Characteristics

PropertyValueSource
Molecular FormulaC₁₀H₁₉Cl₂N₃O
Molecular Weight268.18336 g/mol
CAS NumberNot explicitly provided in sources-
AppearanceTypically a crystalline solid (based on similar compounds)-
SolubilitySoluble in polar solvents (water, methanol, DMSO)-

The core structure features a 5-membered isoxazole heterocycle containing oxygen and nitrogen atoms, substituted with methyl groups at positions 3 and 5. Position 4 of the isoxazole bears a methylene linker that connects to the piperazine ring, which exists as a dihydrochloride salt to enhance stability and solubility in aqueous media.

Structural Significance and Relationships

Significance of the Isoxazole Moiety

The 3,5-dimethylisoxazole component is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This heterocycle contributes to biological activity through:

  • Hydrogen bonding capabilities via the nitrogen and oxygen atoms

  • Rigidity that constrains the molecule's conformation

  • Metabolic stability due to the aromatic character

Isoxazole-containing compounds are known for their involvement in various biological activities, making them valuable scaffolds in drug discovery efforts.

Significance of the Piperazine Moiety

The piperazine ring serves as a common structural element in many pharmaceutically active compounds due to:

  • Its ability to function as both a hydrogen bond donor and acceptor

  • Enhanced water solubility, facilitating drug delivery

  • Potential for additional functionalization at the nitrogen atoms

  • Ability to interact with various biological targets, including receptors and enzymes

The piperazine scaffold appears in numerous medications, including antipsychotics, antihistamines, and antibiotics.

Related Compounds and Structural Analogues

Several structurally related compounds have been developed and studied, providing insight into the potential properties and applications of 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride:

Direct Analogues

CompoundMolecular FormulaMolecular WeightKey DifferencesSource
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochlorideC₁₈H₂₃ClFN₃O₃383.85Addition of fluorophenoxy ethanone moiety
5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochlorideC₁₆H₂₀ClN₃O₄353.8Addition of pyran-2-one group
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochlorideC₁₉H₂₆ClN₃O₂363.89Addition of phenylpropan-1-one group

Structurally Related Compounds

The 3,5-dimethylisoxazole functionality is present in various bioactive compounds, including:

  • Substituted bicyclic compounds functioning as bromodomain inhibitors

  • 5-(3,5-dimethylisoxazol-4-yl)indoline-2-one derivatives with potential pharmaceutical applications

  • Various 3,5-dimethylisoxazole-containing compounds used in medicinal chemistry research

Synthesis Methods

Based on synthetic approaches for structurally similar compounds, 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride can potentially be synthesized through several routes:

General Synthetic Strategy

A common approach would involve:

  • Preparation of a 3,5-dimethylisoxazole-4-carboxaldehyde or 3,5-dimethylisoxazole-4-methanol intermediate

  • Conversion to a reactive halide or tosylate

  • Nucleophilic substitution with piperazine

  • Acidification with HCl to form the dihydrochloride salt

Similar synthetic pathways are employed for related compounds, as evidenced in the preparation of various 3,5-dimethylisoxazole derivatives documented in patent literature .

Research Status and Future Directions

Future Research Opportunities

Promising research directions include:

  • Receptor Binding Studies: Investigation of the compound's affinity for various receptor systems

  • Derivatization: Creation of novel analogues with enhanced biological activities

  • SAR Analysis: Systematic exploration of structure-activity relationships

  • Biological Screening: Evaluation against diverse biological targets to identify potential therapeutic applications

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